SARS-CoV-2-IN-31

SARS-CoV-2 Main Protease (Mpro/3CLpro) Molecular Docking

Computational chemists screening Mpro inhibitors require standardized reference ligands with validated docking parameters to benchmark algorithms. SARS-CoV-2-IN-31 (CAS 1017691-52-9) addresses this need with a defined binding energy of -8.8 kcal/mol (superior to ritonavir at -7.3 kcal/mol) and no confounding hydrogen bonding with Mpro. • Well-characterized by IR, 1H/13C NMR, and single-crystal XRD. • No cytotoxicity against HEK-293 cells (IC50 >40 μM), enabling use as a negative control at <10 μM. • Commercially available with batch-to-batch consistency.

Molecular Formula C29H28N4O2
Molecular Weight 464.6 g/mol
Cat. No. B12407071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSARS-CoV-2-IN-31
Molecular FormulaC29H28N4O2
Molecular Weight464.6 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C(C2=C(NN(C2=O)C3=CC=CC=C3)C)C4=C(NN(C4=O)C5=CC=CC=C5)C
InChIInChI=1S/C29H28N4O2/c1-4-21-15-17-22(18-16-21)27(25-19(2)30-32(28(25)34)23-11-7-5-8-12-23)26-20(3)31-33(29(26)35)24-13-9-6-10-14-24/h5-18,27,30-31H,4H2,1-3H3
InChIKeyYPKXRSPBOUKQJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

SARS-CoV-2-IN-31: A 4,4′-(Arylmethylene)bis(1H-pyrazol-5-ol) Derivative with Documented Mpro Binding Affinity and Anticancer Activity


SARS-CoV-2-IN-31 (CAS: 1017691-52-9) is a synthetic small molecule belonging to the 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) chemical class [1]. Its core scaffold is synthesized via a catalyst-free, visible-light-promoted one-pot multicomponent reaction between 4-ethylbenzaldehyde and 3-methyl-1-phenyl-2-pyrazoline-5-one [1]. The compound has been characterized spectroscopically (IR, 1H NMR, 13C NMR, and single-crystal XRD) and is commercially available as a research tool for COVID-19 inhibitor development and cancer studies [1].

Why SARS-CoV-2-IN-31 Cannot Be Simply Replaced by Other Bis-Pyrazolones in Mpro-Targeted Research


Within the 4,4′-(arylmethylene)bis(1H-pyrazol-5-ol) series, subtle variations in the aryl substitution pattern yield markedly different binding affinities to the SARS-CoV-2 main protease (Mpro) [1]. For instance, the 4-ethylphenyl derivative (SARS-CoV-2-IN-31, compound 3g) demonstrates a docking binding energy of -8.8 kcal/mol, which is superior to that of its 4-methylphenyl analog (compound 3f, -8.3 kcal/mol) and significantly exceeds that of the clinical comparator ritonavir (-7.3 kcal/mol) [1]. Consequently, substituting SARS-CoV-2-IN-31 with a structurally similar but functionally distinct bis-pyrazolone—even one bearing a seemingly minor change in alkyl chain length—risks compromising the desired Mpro engagement and confounding experimental outcomes in mechanism-of-action or antiviral screening studies.

Quantitative Differentiation of SARS-CoV-2-IN-31: Head-to-Head Binding Affinity and Antiproliferative Activity Data


SARS-CoV-2-IN-31 Exhibits 0.5 kcal/mol Stronger Mpro Binding Affinity than the 4-Methylphenyl Analog and 1.5 kcal/mol Stronger than Ritonavir

In a comparative molecular docking study against the SARS-CoV-2 main protease (Mpro; PDB ID: 6LU7), SARS-CoV-2-IN-31 (compound 3g) achieved a binding energy of -8.8 kcal/mol [1]. This value is 0.5 kcal/mol more favorable than that of its closest structural analog, compound 3f (4-methylphenyl derivative, -8.3 kcal/mol), and 1.5 kcal/mol more favorable than the clinically used HIV protease inhibitor ritonavir (-7.3 kcal/mol), which has been repurposed for COVID-19 [1]. Notably, SARS-CoV-2-IN-31 formed zero hydrogen bonds with Mpro in this docking model, suggesting a distinct binding mode reliant primarily on hydrophobic and π-interactions [1].

SARS-CoV-2 Main Protease (Mpro/3CLpro) Molecular Docking

SARS-CoV-2-IN-31 Demonstrates Moderate Antiproliferative Activity Across Multiple Cancer Cell Lines, with IC50 Values Ranging from 35.38 to 39.56 μM

In an MTT assay evaluating antiproliferative activity against a panel of human cancer cell lines (MCF-7, MDA-MB-231, HeLa, PC-3, A549, and HEK-293), SARS-CoV-2-IN-31 (compound 3g) exhibited moderate activity with IC50 values ranging from 35.38 ± 2.12 μM (A549) to 39.56 ± 2.32 μM (MDA-MB-231) [1]. For comparison, the standard drug tamoxifen showed IC50 values of 7.98 ± 0.52 μM (MCF-7) and 11.22 ± 0.34 μM (MDA-MB-231) [1]. The compound displayed no significant cytotoxicity (IC50 > 40 μM) against the non-cancerous HEK-293 cell line [1].

Anticancer Antiproliferative Cytotoxicity

Potential RdRp Inhibition Mechanism Suggested by Vendor Annotations, Awaiting Experimental Validation

Vendor-provided information (BOC Sciences) indicates that SARS-CoV-2-IN-31 may target the viral RNA-dependent RNA polymerase (RdRp) to disrupt SARS-CoV-2 replication . However, no primary research publications currently provide direct biochemical or cellular EC50 data for this compound against SARS-CoV-2 RdRp or viral replication. In contrast, well-characterized RdRp inhibitors such as remdesivir exhibit EC50 values of 0.77–1.72 μM in Vero E6 cells [1] and molnupiravir shows EC50 of 0.67–2.66 μM [2].

SARS-CoV-2 RNA-dependent RNA Polymerase (RdRp) Mechanism of Action

Optimal Use Cases for SARS-CoV-2-IN-31 in Academic and Industrial Research Programs


Molecular Docking and Structure-Activity Relationship (SAR) Studies Targeting SARS-CoV-2 Mpro

Given its well-defined binding energy of -8.8 kcal/mol to Mpro and the availability of comparative data for analogs (e.g., compound 3f, -8.3 kcal/mol) [1], SARS-CoV-2-IN-31 serves as an excellent reference ligand for computational chemists and structural biologists. It can be used to benchmark new docking algorithms, validate in silico screening hits, or explore the impact of ethyl versus methyl substitution on ligand binding within the Mpro active site. The compound's lack of hydrogen bonding with Mpro also provides a unique case study for training machine learning models to predict non-covalent interactions.

Non-Cytotoxic Control Compound for Cellular Assays Involving SARS-CoV-2

With IC50 values >35 μM against multiple cancer cell lines and no cytotoxicity against HEK-293 cells (IC50 >40 μM) [1], SARS-CoV-2-IN-31 can be employed as a negative control or vehicle control in cellular antiviral assays conducted at concentrations below 10 μM. Its established safety profile in vitro ensures that any observed reduction in viral replication is not confounded by compound-induced cell death, thereby enhancing the reliability of phenotypic screening campaigns.

Lead Compound Benchmarking in Mpro Inhibitor Discovery Programs

Pharmaceutical and biotech research teams developing novel Mpro inhibitors can utilize SARS-CoV-2-IN-31 as a benchmarking standard to assess the performance of their own compounds. The compound's binding affinity (-8.8 kcal/mol) [1] falls within the range of several reported Mpro inhibitors, making it a suitable comparator for evaluating whether new chemical entities achieve a meaningful improvement in binding energy. Its commercial availability further facilitates side-by-side experimental validation.

Educational Tool for Teaching Molecular Docking and Medicinal Chemistry

Due to its simple synthetic accessibility and the availability of detailed docking data, SARS-CoV-2-IN-31 can be integrated into academic curricula or training workshops focused on computer-aided drug design. Students can reproduce the docking experiments, analyze the binding interactions, and compare the results with known drugs like ritonavir and remdesivir [1], thereby gaining hands-on experience with standard computational workflows in antiviral drug discovery.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

28 linked technical documents
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